molecular formula C13H17NO3S B2735078 Methyl 2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)acetate CAS No. 403835-41-6

Methyl 2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)acetate

Cat. No.: B2735078
CAS No.: 403835-41-6
M. Wt: 267.34
InChI Key: DFYWBCJPNFTECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)acetate is a chemical compound with diverse applications in scientific research. It is extensively used in synthetic organic chemistry, drug development, and material science due to its unique properties, including its sulfanylacetate moiety and dimethylanilino group.

Scientific Research Applications

Methyl 2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as column chromatography, are common to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfanylacetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted sulfanylacetates, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which Methyl 2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)acetate exerts its effects involves its interaction with specific molecular targets. The sulfanylacetate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dimethylanilino group may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2,3-dimethylanilino)benzoate: Similar structure but with a benzoate group instead of a sulfanylacetate group.

    Methyl 2-(2,6-dimethylanilino)propanoate: Contains a propanoate group instead of a sulfanylacetate group.

    Methyl thioglycolate: Similar sulfanylacetate moiety but lacks the dimethylanilino group.

Uniqueness

Methyl 2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)acetate is unique due to the combination of its sulfanylacetate and dimethylanilino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-9-4-5-10(2)11(6-9)14-12(15)7-18-8-13(16)17-3/h4-6H,7-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYWBCJPNFTECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.